1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
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Overview
Description
1-((1-((4-Isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from acetylacetone and hydrazine hydrate under reflux conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride derivative, such as 4-isopropoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Piperidine Derivatization: The final step involves the coupling of the sulfonylated pyrazole with 4-methylpiperidine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((1-((4-Isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines (e.g., methylamine) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonyl groups and pyrazole ring are known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on their specific molecular interactions.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-((4-Methoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
- 1-((1-((4-Ethoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
Uniqueness
Compared to similar compounds, 1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine is unique due to the presence of the isopropoxy group, which can influence its lipophilicity and steric properties. This can affect its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonyl-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-14(2)28-18-6-8-19(9-7-18)29(24,25)23-17(5)20(16(4)21-23)30(26,27)22-12-10-15(3)11-13-22/h6-9,14-15H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWMBISCLFNILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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